molecular formula C18H17FN2O3S B11219817 3-[2-(3,4-dimethoxyphenyl)ethyl]-6-fluoro-2-sulfanylidene-1H-quinazolin-4-one

3-[2-(3,4-dimethoxyphenyl)ethyl]-6-fluoro-2-sulfanylidene-1H-quinazolin-4-one

Cat. No.: B11219817
M. Wt: 360.4 g/mol
InChI Key: GHRUYIAQPOFZPY-UHFFFAOYSA-N
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Description

3-[2-(3,4-dimethoxyphenyl)ethyl]-6-fluoro-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is a complex organic compound that belongs to the class of tetrahydroquinazolines This compound is characterized by the presence of a fluorine atom, a sulfanylidene group, and a dimethoxyphenyl ethyl side chain

Preparation Methods

The synthesis of 3-[2-(3,4-dimethoxyphenyl)ethyl]-6-fluoro-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one typically involves a multi-step process. One common synthetic route includes the following steps:

Chemical Reactions Analysis

3-[2-(3,4-dimethoxyphenyl)ethyl]-6-fluoro-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one can undergo various chemical reactions, including:

Scientific Research Applications

3-[2-(3,4-dimethoxyphenyl)ethyl]-6-fluoro-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one has a wide range of scientific research applications:

    Chemistry: In chemistry, it is used as a precursor for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: In biological research, it is investigated for its potential biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties.

    Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: In the industrial sector, it is used in the production of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 3-[2-(3,4-dimethoxyphenyl)ethyl]-6-fluoro-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets various enzymes and receptors involved in cellular processes, such as kinases and G-protein-coupled receptors.

    Pathways Involved: It modulates signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

When compared to similar compounds, 3-[2-(3,4-dimethoxyphenyl)ethyl]-6-fluoro-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one exhibits unique features:

Properties

Molecular Formula

C18H17FN2O3S

Molecular Weight

360.4 g/mol

IUPAC Name

3-[2-(3,4-dimethoxyphenyl)ethyl]-6-fluoro-2-sulfanylidene-1H-quinazolin-4-one

InChI

InChI=1S/C18H17FN2O3S/c1-23-15-6-3-11(9-16(15)24-2)7-8-21-17(22)13-10-12(19)4-5-14(13)20-18(21)25/h3-6,9-10H,7-8H2,1-2H3,(H,20,25)

InChI Key

GHRUYIAQPOFZPY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C(=O)C3=C(C=CC(=C3)F)NC2=S)OC

Origin of Product

United States

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